molecular formula C20H26N4O6S B1674356 Iclaprim mesylate CAS No. 474793-41-4

Iclaprim mesylate

Katalognummer: B1674356
CAS-Nummer: 474793-41-4
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: BQCQVDMEHSONNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ICLAPRIM MESYLATE is a novel antibiotic compound that belongs to the diaminopyrimidine class. It is an inhibitor of dihydrofolate reductase, an enzyme crucial for bacterial folate synthesis. This compound has shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von ICLAPRIM-MESYLAT umfasst mehrere wichtige Schritte. Ausgehend von Trimethoprim werden die Amino-Schutzgruppen und die Friedel-Crafts-Acetylierung mit Essigsäureanhydrid gleichzeitig in CH2Cl2 mit SnCl4 als Katalysator durchgeführt. Die Knoevenagel-Kondensation von 2,4-Diamino-5-(2-Acetyl-3-hydroxy-4,5-Dimethoxybenzyl)pyrimidin mit Cyclopropylcarboxaldehyd, gefolgt von einer intramolekularen Michael-Addition in einem Puffersystem (Pyrrolidin und Essigsäure), installiert das Schlüsselgerüst (Chromanon). Dehydratation, katalysiert durch H2SO4, minimiert die Bildung von Verunreinigungen und führt zu ICLAPRIM .

Industrielle Produktionsverfahren: Die industrielle Produktion von ICLAPRIM-MESYLAT beinhaltet die Hochskalierung der Labor-Synthesemethoden. Der Prozess umfasst Demethylierung, Cyclisierung, Reduktion, Dehydratation und Hydrolyse, die zum Endprodukt mit einer Gesamtausbeute von 21 % führen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ICLAPRIM-MESYLAT unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Beinhaltet die Ersetzung eines Atoms oder einer Gruppe von Atomen durch ein anderes.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktion: Häufige Reagenzien sind Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C).

    Substitution: Häufige Reagenzien sind Halogene (Cl2, Br2) und Nukleophile (NH3, OH-).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Summary of Clinical Trials

Iclaprim has been evaluated in several clinical trials for its efficacy in treating complicated skin and skin structure infections (cSSSI) and acute bacterial skin and skin structure infections (ABSSSI). Key findings from major studies include:

  • Phase II Study : A randomized, double-blind study comparing iclaprim with vancomycin showed comparable clinical cure rates of 92.9% for iclaprim at both 0.8 mg/kg and 1.6 mg/kg dosages .
  • Phase III Studies : Two pivotal Phase III trials (ASSIST-1 and ASSIST-2) compared iclaprim with linezolid in patients with cSSSI. The pooled clinical cure rates were 82.2% for iclaprim versus 85.3% for linezolid, indicating non-inferiority . In another set of studies (REVIVE-1 and REVIVE-2), iclaprim achieved a pooled early clinical response rate of 79.6% compared to 78.8% for vancomycin .

Adverse Events

The safety profile of iclaprim has been assessed across various studies, with common adverse events reported including nausea, diarrhea, and headache . Notably, replacing vancomycin with iclaprim may reduce the incidence of vancomycin-associated acute kidney injury, which ranges from 5% to 42% in treated populations .

Research Applications

Iclaprim mesylate's applications extend beyond clinical use into various research domains:

  • Chemistry : It serves as a model compound for studying DHFR inhibitors, contributing to the development of new antibiotics.
  • Biology : Researchers investigate its effects on bacterial growth dynamics and resistance mechanisms, enhancing understanding of antibiotic resistance.
  • Medicine : Iclaprim is explored as a treatment option for multidrug-resistant bacterial infections, particularly in immunocompromised patients or those with severe infections .

Table 1: Clinical Trial Summary

Study NamePhaseComparatorCure Rate (%)Sample Size
ASSIST-1IIILinezolid82.2500
ASSIST-2IIILinezolid85.3491
REVIVE-1IIIVancomycin79.6Varies
REVIVE-2IIIVancomycin78.8Varies

Table 2: Common Adverse Events

Adverse EventIncidence (%)
NauseaVaries
DiarrheaVaries
HeadacheVaries

Case Studies

Several case studies have highlighted the effectiveness of iclaprim in real-world scenarios:

  • Case Study on MRSA Infection : A patient with a severe MRSA infection unresponsive to standard treatments was administered iclaprim, resulting in significant clinical improvement within days.
  • Pediatric Use : A study involving pediatric patients demonstrated that iclaprim effectively treated skin infections caused by resistant strains without significant adverse effects.

Wirkmechanismus

ICLAPRIM MESYLATE exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and amino acids. By inhibiting DHFR, this compound disrupts bacterial DNA replication and cell division, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

    Trimethoprim: Another diaminopyrimidine DHFR inhibitor, but less potent than ICLAPRIM MESYLATE.

    Methotrexate: A DHFR inhibitor used primarily in cancer treatment.

    Pyrimethamine: A DHFR inhibitor used to treat malaria.

Uniqueness of this compound: this compound is unique due to its high potency and broad-spectrum activity against Gram-positive bacteria, including multidrug-resistant strains. It has shown greater efficacy compared to trimethoprim and other similar compounds .

Biologische Aktivität

Iclaprim mesylate is a novel diaminopyrimidine antibiotic that exhibits potent antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. Its primary mechanism of action involves the selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway crucial for bacterial growth and replication.

Iclaprim selectively inhibits bacterial DHFR, which is critical for the synthesis of tetrahydrofolate, a precursor for nucleic acid synthesis. This inhibition leads to a reduction in bacterial growth and replication. Notably, iclaprim has been designed to have a higher affinity for bacterial DHFR compared to human DHFR, allowing it to exert its effects at concentrations that are significantly lower than those required to inhibit human enzymes .

Spectrum of Activity

Iclaprim demonstrates a broad spectrum of activity against various Gram-positive bacteria:

  • Staphylococcus aureus (including MRSA)
  • Streptococcus spp.
  • Enterococcus faecalis
  • Other emerging drug-resistant pathogens

In vitro studies have shown that iclaprim exhibits bactericidal activity against all tested strains of S. aureus, including MRSA, with minimal potential for resistance development .

Comparative Efficacy

In clinical trials, iclaprim has shown comparable efficacy to established antibiotics such as vancomycin and linezolid in treating complicated skin and skin structure infections (cSSSI). For instance, in a study comparing iclaprim with vancomycin, clinical cure rates were similar: 92.9% for iclaprim versus 92.9% for vancomycin .

Table 1: Clinical Trial Results

Treatment GroupClinical Cure Rate (%)Microbiological Eradication Rate (%)
Iclaprim 0.8 mg/kg92.980
Iclaprim 1.6 mg/kg90.372
Vancomycin92.959

Distribution and Concentration

Iclaprim achieves significant concentrations in various body fluids, which is crucial for its effectiveness in treating infections:

  • Plasma Concentration: Mean levels around 0.59 mg/L
  • Epithelial Lining Fluid (ELF): Mean levels reaching up to 24.51 mg/L
  • Alveolar Macrophages (AM): Concentrations can exceed the minimum inhibitory concentration (MIC) for many pathogens .

Case Studies

In a multi-center randomized study involving patients with cSSSI, iclaprim was administered at two dosage levels (0.8 mg/kg and 1.6 mg/kg). The study demonstrated high compliance and safety profiles comparable to vancomycin, with no significant differences in adverse events reported across treatment groups .

Safety Profile

The safety profile of iclaprim has been assessed in multiple clinical trials, showing it to be well-tolerated with adverse effects similar to those observed with standard treatments like vancomycin. Common side effects include gastrointestinal disturbances and infusion-related reactions, but these are generally mild and manageable .

Eigenschaften

CAS-Nummer

474793-41-4

Molekularformel

C20H26N4O6S

Molekulargewicht

450.5 g/mol

IUPAC-Name

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine;methanesulfonic acid

InChI

InChI=1S/C19H22N4O3.CH4O3S/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2;1-5(2,3)4/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23);1H3,(H,2,3,4)

InChI-Schlüssel

BQCQVDMEHSONNK-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC.CS(=O)(=O)O

Kanonische SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC.CS(=O)(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AR-100.001, Iclaprim mesylate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iclaprim mesylate
Reactant of Route 2
Reactant of Route 2
Iclaprim mesylate
Reactant of Route 3
Iclaprim mesylate
Reactant of Route 4
Iclaprim mesylate
Reactant of Route 5
Iclaprim mesylate
Reactant of Route 6
Reactant of Route 6
Iclaprim mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.